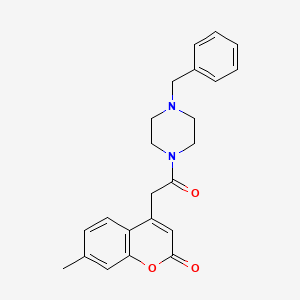

4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound includes a chromen-2-one core, a benzylpiperazine moiety, and a methyl group, which contribute to its unique chemical and biological characteristics.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been found to act as ligands forAlpha1-Adrenergic Receptors . These receptors are among the most studied G protein-coupled receptors and play a significant role in the treatment of numerous disorders .

Mode of Action

For instance, 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles have been shown to exhibit affinity towards alpha1-adrenergic receptors in the range from 22 nM to 250 nM .

Biochemical Pathways

Compounds acting on alpha1-adrenergic receptors are known to influence a variety of physiological functions such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

In silico docking and molecular dynamics simulations, along with adme calculations, have identified promising lead compounds among structurally similar compounds .

Result of Action

Structurally similar compounds have been found to exhibit significant inhibitory activity against their target receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one typically involves multiple steps. One common method includes the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the process. Purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzylpiperazine derivatives.

Scientific Research Applications

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound shares a similar chromen-2-one core and benzylpiperazine moiety but differs in the substituents attached to the core.

2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide: Another compound with a piperazine moiety, used as a carbonic anhydrase inhibitor.

Uniqueness

4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one is unique due to its specific combination of a chromen-2-one core and a benzylpiperazine moiety, which imparts distinct biological activities

Biological Activity

The compound 4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one , a derivative of chromen-2-one, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its interactions with various molecular targets, therapeutic applications, and relevant research findings.

Structure

The compound's structure features a chromen-2-one core substituted with a 4-benzylpiperazine moiety and an oxoethyl group . This unique combination is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H24N2O3 |

| Molecular Weight | 376.4 g/mol |

| CAS Number | 919757-87-2 |

Synthesis

The synthesis of this compound typically involves multiple steps, including reductive amination processes that utilize various aromatic aldehydes and reducing agents such as sodium cyanoborohydride in methanol.

The biological activity of This compound is primarily attributed to its interaction with neurotransmitter receptors. Research indicates that it exhibits binding affinity to serotonin (5-HT) and dopamine (D) receptors, which are critical in the modulation of mood and cognition .

Therapeutic Potential

- Neurotransmission Modulation : The compound shows potential applications in treating psychiatric disorders due to its interactions with serotonin and dopamine receptors, suggesting it may enhance cognitive functions.

- Acetylcholinesterase Inhibition : Similar compounds have demonstrated significant inhibitory effects on acetylcholinesterase (AChE), which is vital in the treatment of Alzheimer's disease by increasing acetylcholine levels in the brain .

- Anticancer Properties : The structural features of chromen-2-one derivatives often correlate with anticancer activity, making this compound a candidate for further investigation in oncology.

Case Study 1: AChE Inhibition

In a study focusing on coumarin derivatives, compounds similar to This compound exhibited AChE inhibitory activity with IC50 values indicating strong potential for Alzheimer's treatment. The most effective compounds showed IC50 values as low as 2.7 µM, highlighting the importance of structural optimization in drug design .

Case Study 2: Receptor Binding Affinity

A comparative analysis of various piperazine derivatives revealed that modifications to the piperazine moiety significantly influenced receptor affinity and selectivity. This emphasizes the need for targeted structural changes to enhance therapeutic efficacy.

Properties

IUPAC Name |

4-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-7-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3/c1-17-7-8-20-19(15-23(27)28-21(20)13-17)14-22(26)25-11-9-24(10-12-25)16-18-5-3-2-4-6-18/h2-8,13,15H,9-12,14,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGRPEJWVPXNLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.